5-bromo-N-cyclobutyl-2-methylaniline

Catalog No.
S908771
CAS No.
1247047-82-0
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-cyclobutyl-2-methylaniline

CAS Number

1247047-82-0

Product Name

5-bromo-N-cyclobutyl-2-methylaniline

IUPAC Name

5-bromo-N-cyclobutyl-2-methylaniline

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3

InChI Key

DGQCMACNNXDJEE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)NC2CCC2

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCC2

5-Bromo-N-cyclobutyl-2-methylaniline is an organic compound characterized by the presence of a bromine atom, a cyclobutyl group, and a methyl group attached to an aniline ring. Its molecular formula is C11H14BrN\text{C}_{11}\text{H}_{14}\text{BrN}, and it has a molecular weight of approximately 240.14 g/mol. The compound typically appears as a clear yellow to brown liquid, indicating its potential utility in various chemical applications.

  • Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The bromine atom may be reduced to a hydrogen atom, or the aniline group can be reduced to yield a corresponding amine.
  • Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5-Bromo-N-cyclobutyl-2-methylaniline involves several key steps:

  • Cyclobutylation: This step introduces the cyclobutyl group through a nucleophilic substitution reaction involving a cyclobutyl halide and the aniline derivative.
  • Bromination: The introduction of the bromine atom can be achieved using brominating agents under controlled conditions.
  • Methylation: The methyl group is incorporated into the compound during the synthesis process, often through alkylation methods.

These synthetic routes can be optimized for scalability and cost-effectiveness in industrial applications.

5-Bromo-N-cyclobutyl-2-methylaniline has several potential applications:

  • Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemistry: The compound may be utilized in enzyme interaction studies and biochemical assays.
  • Industry: It has potential uses in producing agrochemicals, dyes, and specialty chemicals due to its unique structural properties.

Several compounds share structural similarities with 5-Bromo-N-cyclobutyl-2-methylaniline. Notable examples include:

Compound NameStructural DifferencesUnique Features
5-Bromo-2-(trifluoromethyl)anilineLacks the cyclobutyl groupHigher lipophilicity due to trifluoromethyl group
N-Cyclobutyl-2-(trifluoromethyl)anilineLacks the bromine atomMay exhibit different reactivity
5-Bromo-N-cyclobutyl-2-fluoroanilineContains a fluorine instead of a methyl groupDifferent electronic properties affecting reactivity

Uniqueness

The uniqueness of 5-Bromo-N-cyclobutyl-2-methylaniline arises from its specific combination of functional groups—bromine, cyclobutyl, and methyl—which confer distinct chemical reactivity and properties that are advantageous for various scientific and industrial applications. This structural configuration allows for unique interactions within biological systems and diverse synthetic pathways in organic chemistry.

XLogP3

3.9

Dates

Last modified: 08-16-2023

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